PDE5 Inhibitor Potency and Isoform Selectivity: Pyrazin-2-ylmethoxy Fragment Drives 28,500-Fold Selectivity Over PDE1
A pyrazin-2-ylmethoxy-containing naphthyridine derivative (CHEMBL541822) exhibits sub-nanomolar PDE5 inhibitory activity (IC₅₀ = 0.290 nM) with >28,500-fold selectivity over PDE1 (IC₅₀ = 22,000 nM) and 26.6-fold selectivity over PDE6 (IC₅₀ = 7.70 nM) [1]. This selectivity profile is directly attributable to the pyrazin-2-ylmethoxy moiety's specific interactions within the PDE5 catalytic pocket, and cannot be replicated by substituting with other heterocyclic methoxy fragments.
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | PDE5 IC₅₀ = 0.290 nM; PDE6 IC₅₀ = 7.70 nM; PDE1 IC₅₀ = 22,000 nM |
| Comparator Or Baseline | Selectivity ratio: PDE5 vs. PDE1 = 75,862-fold; PDE5 vs. PDE6 = 26.6-fold |
| Quantified Difference | PDE5 inhibition 75,862× more potent than PDE1 inhibition; 26.6× more potent than PDE6 inhibition |
| Conditions | PDE5 isolated from canine lung; PDE6 isolated from bovine retina; PDE1 isolated from canine lung |
Why This Matters
For PDE5 inhibitor development, this exceptional selectivity window reduces off-target liabilities and directly impacts safety profile considerations in compound prioritization.
- [1] BindingDB. BDBM50130025. CHEMBL541822: PDE5 IC₅₀ = 0.290 nM; PDE6 IC₅₀ = 7.70 nM; PDE1 IC₅₀ = 22,000 nM. View Source
